molecular formula C21H27N3O2 B5365571 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide

カタログ番号 B5365571
分子量: 353.5 g/mol
InChIキー: VCGOWFLOWWGHKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide, commonly referred to as BMS-986177, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer and other diseases.

作用機序

BMS-986177 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, BMS-986177 can disrupt the signaling pathways that promote cancer cell growth and survival, leading to tumor cell death.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. In addition, BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of BMS-986177 is its potent inhibitory activity against CK2, which makes it a promising therapeutic agent for the treatment of various diseases. However, the compound has some limitations for use in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.

将来の方向性

There are several potential future directions for the research and development of BMS-986177. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further preclinical studies are needed to evaluate the safety and efficacy of BMS-986177 in animal models of disease. Finally, clinical trials are needed to determine the potential therapeutic benefits of BMS-986177 in humans, particularly for the treatment of cancer and autoimmune diseases.

合成法

The synthesis of BMS-986177 involves a multi-step process that begins with the reaction of 3-chloro-4-methylpyridine with benzylamine to form N-benzyl-3-chloro-4-methylpyridin-2-amine. This intermediate is then reacted with 1-hydroxycyclohexanecarboxylic acid to form the final product, BMS-986177. The synthesis method has been optimized to produce high yields of the compound with good purity.

科学的研究の応用

BMS-986177 has been studied extensively in preclinical models for its potential use as a therapeutic agent for various diseases. The compound has been shown to have potent inhibitory activity against a range of cancer cell lines, including lung, breast, and colon cancer. In addition, BMS-986177 has shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

特性

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1-hydroxycyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-24(16-17-9-4-2-5-10-17)19-18(11-8-14-22-19)15-23-20(25)21(26)12-6-3-7-13-21/h2,4-5,8-11,14,26H,3,6-7,12-13,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGOWFLOWWGHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。